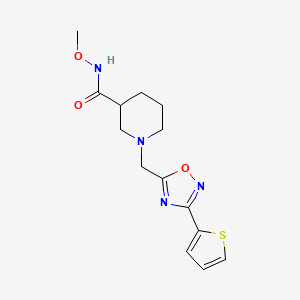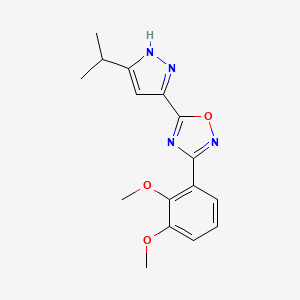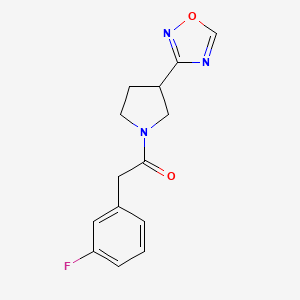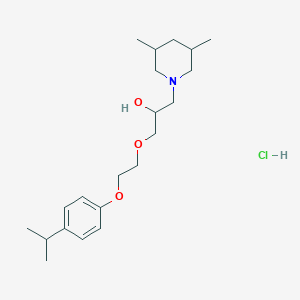
Inhibiteur HIF-1-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide is an inhibitor of hypoxia-inducible factor (HIF-1) signaling (IC50 = 0.32 μM in a cell-based hypoxia responsive element (HRE) reporter assay under hypoxic conditions). It inhibits hypoxia-induced increases in HIF-1α levels in MDA-MB-231, SKOV3, and HeLa cells in a concentration-dependent manner. N-(2-Fluorophenethyl)-5-(2-methoxyphenyl)picolinamide also inhibits hypoxia-induced VEGF expression and capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) and inhibits migration and invasion of MDA-MB-231 cells in wound healing and transwell assays under hypoxic conditions. It also reduces lung metastasis in an MDA-MB-231 mouse xenograft model when administered at doses of 15 and 30 mg/kg every other day.
Applications De Recherche Scientifique
Rôle dans la réponse à l'hypoxie
Le facteur inductible par l'hypoxie-1 (HIF-1) est un régulateur clé pour l'équilibre de l'oxygène dans les cellules . C'est un facteur de transcription qui régule l'expression des gènes cibles impliqués dans l'homéostasie de l'oxygène en réponse à l'hypoxie . Les inhibiteurs de HIF-1, tels que l'inhibiteur HIF-1-1, peuvent potentiellement réguler cette réponse.
Prévention des métastases tumorales
HIF-1 joue un rôle crucial dans les métastases tumorales . L'utilisation d'inhibiteurs de HIF-1 comme l'this compound peut potentiellement prévenir les métastases tumorales .
Traitement des tumeurs
Des inhibiteurs de HIF-1 ont été conçus et synthétisés et devraient devenir une nouvelle classe de médicaments pour le traitement de maladies telles que les tumeurs .
Traitement de la leucémie
Les inhibiteurs de HIF-1 sont également étudiés pour le traitement de la leucémie .
Traitement du diabète
Le diabète est une autre maladie où les inhibiteurs de HIF-1 pourraient potentiellement être utilisés pour le traitement .
Traitement des maladies ischémiques
Les maladies ischémiques, qui sont des affections causées par un apport insuffisant de sang à un organe ou un tissu, pourraient également être traitées potentiellement avec des inhibiteurs de HIF-1 .
Inhibition de l'accumulation de protéines HIF
CRLX-101, initialement identifié comme un inhibiteur de HIF-1 en 2002, est une nanoparticule qui inhibe l'accumulation de protéines HIF .
Outil de recherche
Les inhibiteurs de HIF-1 peuvent également être utilisés comme outil de recherche pour étudier la fonction et les mécanismes de HIF-1 et son rôle dans divers processus physiologiques et pathologiques .
Mécanisme D'action
Target of Action
The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-1 interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .
Biochemical Pathways
HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by HIF-1 inhibitor-1 is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .
Result of Action
The inhibition of HIF-1α by HIF-1 inhibitor-1 leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .
Action Environment
The action of HIF-1 inhibitor-1 is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of HIF-1 inhibitor-1 .
Analyse Biochimique
Biochemical Properties
HIF-1 Inhibitor-1 interacts with the HIF-1α subunit, which is regulated by oxygen concentration. There are two main oxygen-dependent pathways that regulate HIF-1α protein stability and transcriptional activity, namely, two oxygen-dependent enzymes, HIF prolyl hydroxylase (PHD) and factor-inhibiting hypoxia-inducible factor-1 (FIH-1) .
Cellular Effects
HIF-1 Inhibitor-1 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease lens opacity in rat models .
Molecular Mechanism
HIF-1 Inhibitor-1 exerts its effects at the molecular level through several mechanisms. It destabilizes HIF-1α at the protein level, decreases its nuclear localization, and selectively alters the expression of HIF-1 target genes . This results in the inhibition of the transcriptional activity of HIF-1α or the inhibition of the upstream signaling pathway of HIF-1α .
Temporal Effects in Laboratory Settings
The effects of HIF-1 Inhibitor-1 change over time in laboratory settings. It has been observed that the inhibitor has a rapid clearance component and a slow clearance component, reflecting different degradation pathways .
Dosage Effects in Animal Models
The effects of HIF-1 Inhibitor-1 vary with different dosages in animal models. For instance, high-frequency microwave radiation could trigger the expression of HIF-1 with a dosage effect .
Metabolic Pathways
HIF-1 Inhibitor-1 is involved in the HIF-1α metabolic pathway. It interacts with enzymes such as PHD and FIH-1, which are crucial for the regulation of HIF-1α .
Transport and Distribution
HIF-1 Inhibitor-1 is transported and distributed within cells and tissues. The inner mitochondrial membrane allows only water, oxygen (O2), and carbon dioxide (CO2) to pass freely. Large molecules and ions, like HIF-1 Inhibitor-1, need a special transport system to pass through the inner membrane .
Subcellular Localization
The subcellular localization of HIF-1 Inhibitor-1 and its effects on activity or function vary between normal cells and cancer cells. In normal cells, a dynamic cytoplasmic-nuclear exchange of HIF-1α is observed under different conditions. In contrast, cancer cells show a more persistent nuclear localization pattern that is less affected by different growing conditions .
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)



![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
